2-(Aminooxy)-3-phenylpropanoic acid hydrochloride
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Overview
Description
2-(Aminooxy)-3-phenylpropanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminooxy group attached to a phenylpropanoic acid backbone, making it a versatile reagent in organic synthesis and biochemical research.
Mechanism of Action
Target of Action
The primary target of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride is 4-aminobutyrate aminotransferase (GABA-T) . GABA-T is an enzyme that plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.
Mode of Action
This compound acts as an inhibitor of GABA-T . By inhibiting the activity of GABA-T, this compound prevents the breakdown of GABA, leading to an increase in the level of GABA in tissues .
Biochemical Analysis
Biochemical Properties
2-(Aminooxy)-3-phenylpropanoic acid hydrochloride, like its parent compound aminooxyacetic acid, may interact with enzymes such as 4-aminobutyrate aminotransferase (GABA-T), potentially influencing the breakdown of gamma-aminobutyric acid (GABA) . The nature of these interactions could involve the formation of oxime type complexes .
Cellular Effects
Aminooxyacetic acid has been shown to influence cell function by affecting GABA metabolism . It may impact cell signaling pathways, gene expression, and cellular metabolism by altering GABA levels .
Molecular Mechanism
It may function similarly to aminooxyacetic acid, which inhibits GABA-T by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, forming oxime type complexes .
Metabolic Pathways
Aminooxyacetic acid, a related compound, is known to inhibit GABA-T, a key enzyme in the GABA shunt pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride typically involves the reaction of 3-phenylpropanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxime intermediate to form the aminooxy compound.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso compounds, while nucleophilic substitution can result in the formation of various amine derivatives .
Scientific Research Applications
2-(Aminooxy)-3-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of oxime and hydrazone derivatives.
Biology: Employed in the study of enzyme mechanisms and as a tool for protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride include:
Aminooxyacetic acid: Known for its inhibitory effects on aminotransferases.
Phenylhydrazine: Used in the formation of hydrazones with carbonyl compounds.
O-Benzylhydroxylamine: Employed in the synthesis of oxime ethers.
Uniqueness
What sets this compound apart is its specific structure, which combines the reactivity of the aminooxy group with the stability and versatility of the phenylpropanoic acid backbone. This unique combination allows for a wide range of applications in both synthetic and biological contexts .
Properties
IUPAC Name |
2-aminooxy-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBBYWCXMVGFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-81-8 |
Source
|
Record name | 2-(aminooxy)-3-phenylpropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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